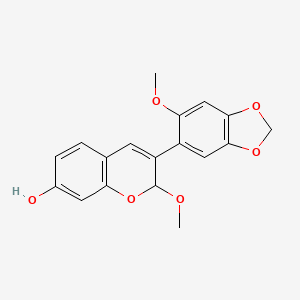
5-(Prop-1-en-1-yl)cyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of cyclohexadiene and is characterized by the presence of a prop-1-en-1-yl group attached to the cyclohexa-1,3-diene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-1-en-1-yl)cyclohexa-1,3-diene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexa-1,3-diene with prop-1-en-1-yl halides under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexa-1,3-diene, followed by the addition of the prop-1-en-1-yl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield . Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, and the reaction can be carried out at elevated temperatures and pressures to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Prop-1-en-1-yl)cyclohexa-1,3-diene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, acids, and other electrophiles
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, alkylated products
Aplicaciones Científicas De Investigación
5-(Prop-1-en-1-yl)cyclohexa-1,3-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 5-(Prop-1-en-1-yl)cyclohexa-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound can undergo electrophilic addition reactions, forming intermediates that interact with biological macromolecules. These interactions can lead to changes in cellular processes and pathways, contributing to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexadiene: A parent compound with similar structural features but lacking the prop-1-en-1-yl group.
2-Methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene: An isomer with a different position of the double bond.
p-Mentha-1,5,8-triene: A related compound with additional methyl groups and different substitution patterns.
Uniqueness
. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
344902-11-0 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
5-prop-1-enylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h2-7,9H,8H2,1H3 |
Clave InChI |
NPJIWIGDFUURAR-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)





![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide](/img/structure/B12572917.png)
![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)


![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)

![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
